
Midafotel
Vue d'ensemble
Description
SDZ-EAA-494: Il a été initialement conçu comme une thérapie potentielle pour l'excitotoxicité, l'épilepsie ou la douleur neuropathique . Le composé s'est avéré prometteur dans des essais in vitro, prouvant être un antagoniste compétitif puissant au niveau du récepteur NMDA sans affecter les autres récepteurs .
Applications De Recherche Scientifique
Midafotel, also known as CPPene, is a potent and competitive antagonist at the NMDA receptor that was initially investigated for potential therapeutic applications in excitotoxicity, epilepsy, and neuropathic pain . Although it showed promise in in vitro studies as a potent competitive antagonist at the NMDA receptor without affecting other receptors, its clinical development was ultimately halted .
Research and Development
In vitro trials of this compound proved it to be a potent competitive antagonist at the NMDA receptor without affecting other receptors . In vivo cat studies indicated that this compound could limit damage after occluding the middle cerebral artery, leading to ischemia. It was also shown to block photosensitive epilepsies in baboons . this compound (CPPene) exhibited a pharmacokinetic profile suitable for progression to clinical trials, with no toxic byproducts, exclusive excretion via the renal system, and remaining unchanged in the brain .
Discontinuation of Clinical Trials
This compound was removed from clinical trials because it failed to provide suitable neuronal protection or beneficial treatment for epilepsy, and it had side effects that led to many patients withdrawing from trials . The relatively short therapeutic time window following ischemic damage and the understanding that a small amount of glutamate helps neuronal survival may explain its lack of efficacy in trials. It is also believed that some "pro-survival" genes are activated by NMDA receptors .
NMDA Receptor Antagonists
This compound is categorized as a competitive NMDA receptor antagonist . Other compounds in this category include D-CPP, D-AP5, and D-AP7 . Research indicates that NMDA receptor antagonists are designed to target excitotoxicity . The multifaceted nature of many neurodegenerative disorders makes designing and developing potential treatments complex and highly challenging . Factors contributing to the degenerative process are interrelated, including excitotoxicity, oxidative stress, neuroinflammation, protein aggregation, and mitochondria dysfunction .
Side Effects
Antagonist Type | Compounds | Receptor Subunits/Subtypes | Developmental Stage | Pharmacological Profiles | Side-Effect Profiles |
---|---|---|---|---|---|
Competitive antagonists | D-CPP/D-CPP-ene (this compound) | GluN2A | Terminated at Phase 11 clinical trials | Antiepileptic and neuroprotective effects against head injury, cerebral ischemia and stroke Alteration of acute behavioural response to cocaine. Stimulate short-term increase in NREM (non-rapid eye movement) sleep | Hallucinations Poor concentration Confusion Gait ataxia Sedation Depression |
Mécanisme D'action
Target of Action
Midafotel, also known as D-Cpp-ene, is a potent, competitive antagonist at the NMDA receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
This compound interacts with its target, the NMDA receptor, by acting as a competitive antagonist . This means it competes with the natural ligand (NMDA) for the same binding site on the receptor. When this compound binds to the NMDA receptor, it prevents the activation of the receptor, thereby inhibiting the effects of NMDA .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic signaling pathway. By antagonizing the NMDA receptor, this compound inhibits the normal action of glutamate, the most abundant excitatory neurotransmitter in the brain. This can affect various downstream effects, including synaptic plasticity and memory function .
Pharmacokinetics
It is known that the compound is excreted exclusively via the renal system . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by renal function.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NMDA receptor activity. This can lead to a decrease in excitatory neurotransmission, which may have potential therapeutic effects in conditions characterized by excessive excitatory signaling .
Analyse Biochimique
Biochemical Properties
Midafotel is a potent and competitive NMDA antagonist . It interacts with the NMDA receptor, which plays a central role in excitotoxicity . The nature of these interactions is competitive, meaning that this compound competes with other molecules for binding to the NMDA receptor .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the NMDA receptor, which plays a key role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the NMDA receptor. As a competitive antagonist, it binds to the NMDA receptor, inhibiting its activation and thus influencing gene expression .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been studied. It has been found to be stable and does not degrade over time . Long-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of NMDA-induced depolarizations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been shown to limit damage after occluding the middle cerebral artery, leading to ischemia . High doses may lead to side effects, which led to many patients withdrawing from trials .
Metabolic Pathways
This compound is involved in the glutamate-mediated excitotoxicity pathway, where it interacts with the NMDA receptor . This interaction can affect metabolic flux or metabolite levels.
Subcellular Localization
Given its role as an NMDA receptor antagonist, it is likely to be localized at the cell membrane where the NMDA receptors are located .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de SDZ-EAA-494 implique la préparation des énantiomères de l'acide 4-(3-phosphonopropyl)pipérazine-2-carboxylique (CPP) et de l'analogue insaturé (E)-4-(3-phosphonoprop-2-ényl)pipérazine-2-carboxylique (CPP-ène) . La voie de synthèse implique généralement l'utilisation de dérivés de la pipérazine et de phosphonoalcènes dans des conditions contrôlées pour obtenir le produit souhaité.
Méthodes de production industrielle : Les méthodes de production industrielle de SDZ-EAA-494 ne sont pas largement documentées. le composé est synthétisé en laboratoire à des fins de recherche, et le processus implique des techniques de synthèse organique standard, y compris l'utilisation de groupes protecteurs, la déprotection sélective et les étapes de purification .
Analyse Des Réactions Chimiques
Types de réactions : SDZ-EAA-494 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels tels que les groupes phosphono et acide carboxylique . Ces réactions sont généralement effectuées dans des conditions douces pour empêcher la dégradation du composé.
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de SDZ-EAA-494 comprennent des dérivés de la pipérazine, des phosphonoalcènes et divers solvants tels que l'eau et les solvants organiques . Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées pour assurer des rendements optimaux.
Principaux produits formés : Le principal produit formé à partir de la synthèse de SDZ-EAA-494 est l'énantiomère souhaité de CPP-ène, qui présente un antagonisme compétitif puissant au niveau du récepteur NMDA .
Applications de la recherche scientifique
Chimie : En chimie, SDZ-EAA-494 est utilisé comme composé de référence pour étudier les propriétés et le comportement des antagonistes du récepteur NMDA . Il sert de composé modèle pour développer de nouveaux antagonistes du récepteur NMDA plus efficaces.
Biologie : En recherche biologique, SDZ-EAA-494 est utilisé pour étudier le rôle des récepteurs NMDA dans divers processus physiologiques et pathologiques . Il aide à comprendre les mécanismes de l'excitotoxicité, de la plasticité synaptique et de la neuroprotection.
Médecine : En médecine, SDZ-EAA-494 a été étudié pour ses applications thérapeutiques potentielles dans des affections telles que l'épilepsie, la douleur neuropathique et les lésions cérébrales ischémiques . Bien qu'il ait montré une certaine promesse dans des études précliniques, son développement clinique a été arrêté en raison de son efficacité limitée et de ses effets secondaires .
Industrie : Dans l'industrie pharmaceutique, SDZ-EAA-494 est utilisé comme un composé outil pour le criblage et le développement de nouveaux antagonistes du récepteur NMDA . Il aide à identifier des candidats médicaments potentiels avec des profils d'efficacité et de sécurité améliorés.
Mécanisme d'action
SDZ-EAA-494 exerce ses effets en antagonisant de manière compétitive le récepteur NMDA . Le récepteur NMDA est un type de récepteur du glutamate qui joue un rôle crucial dans la transmission synaptique et la plasticité. En bloquant le récepteur NMDA, SDZ-EAA-494 inhibe les effets excitateurs du glutamate, réduisant ainsi l'excitotoxicité et les dommages neuronaux . Les cibles moléculaires de SDZ-EAA-494 comprennent les sous-unités du récepteur NMDA, et son action implique l'inhibition de l'afflux de calcium et des voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
Composés similaires:
APV (acide 2-amino-5-phosphonovalérique) : Un antagoniste compétitif du récepteur NMDA avec une structure chimique différente.
Unicité de SDZ-EAA-494 : SDZ-EAA-494 est unique en raison de sa grande puissance et de sa sélectivité en tant qu'antagoniste compétitif du récepteur NMDA . Contrairement aux antagonistes non compétitifs comme MK-801, SDZ-EAA-494 se lie au même site que le glutamate, ce qui permet une inhibition plus ciblée de l'activité du récepteur NMDA . Cette sélectivité en fait un outil précieux pour étudier la fonction du récepteur NMDA et développer de nouveaux agents thérapeutiques .
Activité Biologique
Midafotel, also known as CPPene or SDZ EAA 494, is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotoxicity. This compound was developed with the aim of treating conditions associated with excitotoxicity, including epilepsy and neuropathic pain. Despite its promising in vitro results, this compound faced challenges during clinical trials, leading to its eventual withdrawal from further development.
This compound functions primarily as an NMDA receptor antagonist, exhibiting a high binding affinity (Ki = 40 nM) for the receptor. The NMDA receptor is crucial for mediating synaptic transmission and plasticity, and its overactivation can lead to neuronal damage through excessive calcium influx. By blocking this receptor, this compound aims to mitigate excitotoxic effects that can result from conditions such as cerebral ischemia and epilepsy .
Pharmacokinetics
- Excretion : this compound is primarily excreted via the renal system.
- Bioavailability : It remains unchanged in the brain, which is essential for its therapeutic efficacy.
- Therapeutic Window : The compound's efficacy may be limited by a short therapeutic time window following ischemic damage, complicating its use in acute settings .
Efficacy in Preclinical Studies
This compound demonstrated neuroprotective effects in several animal models:
- Cerebral Ischemia : In studies involving cats, this compound limited neuronal damage following occlusion of the middle cerebral artery .
- Epilepsy Models : It showed promise in blocking photosensitive seizures in baboons, indicating potential utility in treating epilepsy .
However, despite these findings, this compound did not translate effectively into human clinical trials due to insufficient neuronal protection and adverse side effects that led to patient withdrawals .
Clinical Trials
Clinical evaluations revealed that while this compound had a suitable pharmacokinetic profile for progression to trials, it failed to demonstrate significant benefits for patients with epilepsy or ischemic conditions. The lack of efficacy was attributed to:
- Short Therapeutic Time Window : The critical period for intervention post-injury was often missed.
- Role of Glutamate : Some glutamate activity is necessary for neuronal survival, which may have counteracted the protective effects of this compound .
Comparative Analysis with Other NMDA Antagonists
Compound | Mechanism | Development Stage | Notable Efficacy | Side Effects |
---|---|---|---|---|
This compound (CPPene) | Competitive NMDA antagonist | Terminated at Phase II | Limited efficacy in ischemia/epilepsy | Withdrawal due to side effects |
Memantine | Uncompetitive NMDA antagonist | Approved for Alzheimer's | Neuroprotective effects | Dizziness, headache |
Selfotel | Competitive NMDA antagonist | Terminated at Phase III | Neuroprotective in trauma/stroke | Psychotomimetic effects |
This table illustrates how this compound's profile compares with other NMDA antagonists that have either succeeded or failed in clinical settings.
Propriétés
IUPAC Name |
(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXMZMJSGLFKQI-ABVWVHJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045740 | |
Record name | Midafotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-74-1 | |
Record name | Midafotel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117414-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midafotel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Midafotel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIDAFOTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.